

structure of 7-Mercaptoheptanoic acid

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Compound of Interest

Compound Name: 7-Mercaptoheptanoic acid

CAS No.: 52000-32-5

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An In-depth Technical Guide to **7-Mercaptoheptanoic Acid**

Introduction

7-Mercaptoheptanoic acid (7-MHA) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid group at one end and a thiol (mercaptan) group at the other. This unique structure allows it to serve as a versatile molecular linker, finding significant applications in materials science, nanotechnology, and biochemistry. Its thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, making it a fundamental component in the formation of self-assembled monolayers (SAMs). The terminal carboxylic acid group provides a convenient point for further chemical modification, enabling the covalent attachment of proteins, peptides, and other biomolecules.

In the realm of biochemistry, 7-MHA is a crucial component of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), an essential cofactor in the metabolic pathways of methanogenic archaea.^[1] This guide provides a detailed overview of the structure, properties, and common experimental protocols related to **7-Mercaptoheptanoic acid** for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

7-Mercaptoheptanoic acid's structure is defined by a C7 backbone, a terminal thiol (-SH) group, and a terminal carboxylic acid (-COOH) group.

Chemical Identifiers

Identifier	Value
CAS Number	52000-32-5[1][2]
Molecular Formula	C ₇ H ₁₄ O ₂ S[2]
Molecular Weight	162.25 g/mol [1]
Canonical SMILES	C(CCCS)CCC(=O)O[2]
InChI	InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9)

| InChIKey | AZJTUYPIWZAMTM-UHFFFAOYSA-N[1] |

Physicochemical Properties The following table summarizes key physicochemical properties of 7-MHA. Note that some of these values are predicted through computational models.

Property	Value
Density	1.062 g/cm ³ [2]
Boiling Point	287.3 °C at 760 mmHg[2]
Flash Point	127.6 °C[2]
pKa (Predicted)	4.77 ± 0.10[2]
XLogP3 (Predicted)	0.5[2]
Hydrogen Bond Donors	2[2]
Hydrogen Bond Acceptors	3[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **7-Mercaptoheptanoic acid** is not readily available in public databases. The following tables are based on characteristic chemical shifts and absorption frequencies for its constituent functional groups and are intended for reference.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The proton of the thiol group typically appears as a triplet around 2.5 ppm, while the carboxylic acid proton is a broad singlet that can vary in its chemical shift.[1] The carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.[1]

Table 2.1: Predicted ¹H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
HOOC-	10.0 - 12.0	broad singlet
-CH ₂ -COOH	2.2 - 2.4	triplet
HS-CH ₂ -	2.4 - 2.6	quartet
-CH ₂ -CH ₂ -S-	1.5 - 1.7	multiplet
-CH ₂ - (internal)	1.2 - 1.5	multiplet

| HS- | 1.3 - 1.6 | triplet |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-COOH	175 - 185
-CH ₂ -COOH	30 - 40
HS-CH ₂ -	20 - 30

| -CH₂- (internal) | 25 - 35 |

2.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by the distinct vibrations of the carboxylic acid and thiol functional groups. A strong, broad absorption from 2500-3300 cm^{-1} is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1]

Table 2.3: Characteristic IR Absorption Frequencies

Wavenumber (cm^{-1})	Vibration	Functional Group
3300 - 2500	O-H stretch (broad)	Carboxylic Acid
2940 - 2850	C-H stretch	Alkane Chain
2600 - 2550	S-H stretch (weak)	Thiol
1710 - 1680	C=O stretch	Carboxylic Acid
1470 - 1430	C-H bend	Alkane Chain
1320 - 1210	C-O stretch	Carboxylic Acid

| 960 - 900 | O-H bend (broad) | Carboxylic Acid |

2.3. Mass Spectrometry (MS) The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M^+) would be observed at m/z 162. The fragmentation of short-chain carboxylic acids often involves the loss of OH ($M-17$) and COOH ($M-45$) groups.[3]

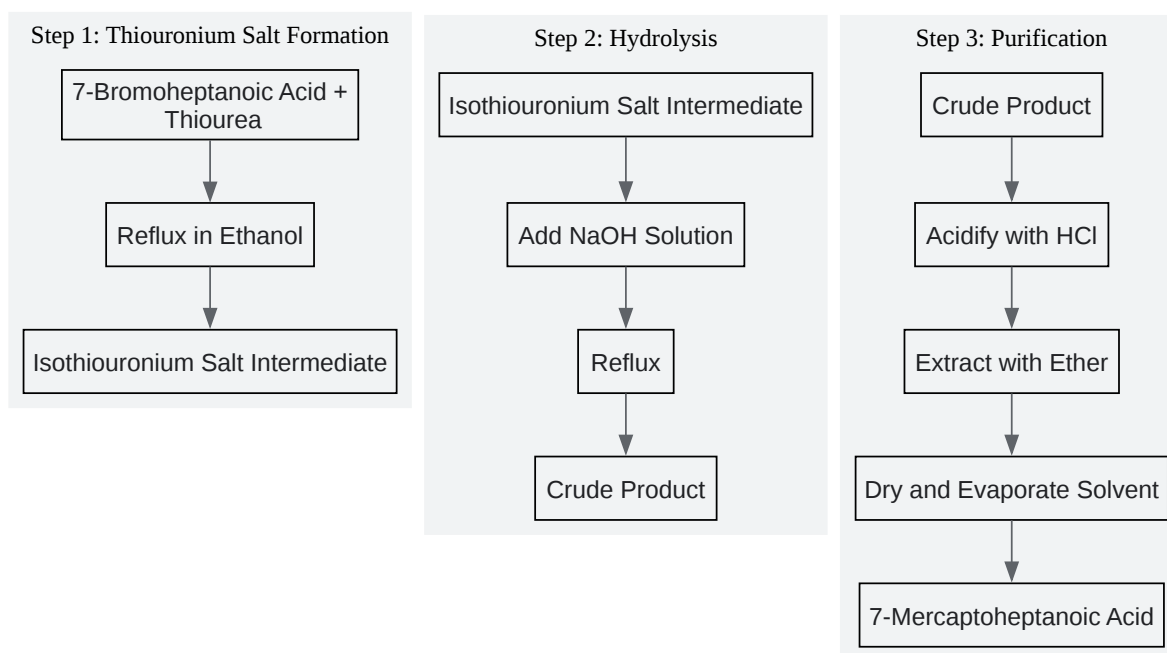
Table 2.4: Predicted ESI-MS Adducts

Adduct	Calculated m/z
[M+H]⁺	163.07874
[M+Na] ⁺	185.06068

| [M-H]⁻ | 161.06418 |

Experimental Protocols

3.1. Synthesis of **7-Mercaptoheptanoic Acid** A common laboratory synthesis involves the conversion of a halo-acid. The following is a representative protocol based on the reaction of 7-bromoheptanoic acid with thiourea.



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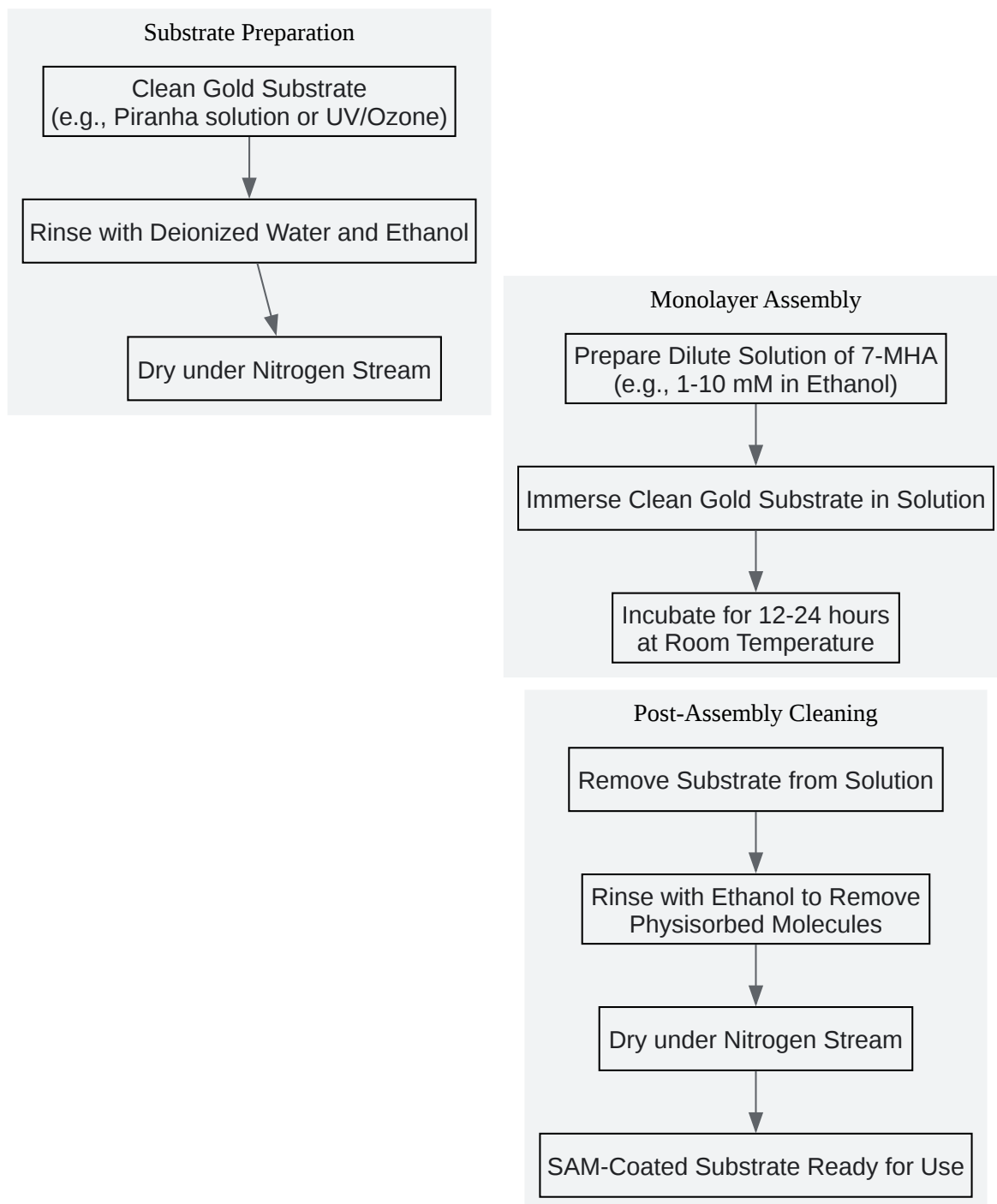
Fig 1. Workflow for the synthesis of 7-MHA.

Methodology:

- Thiuronium Salt Formation: 7-bromoheptanoic acid and thiourea are dissolved in ethanol and heated to reflux for several hours. This reaction forms the S-(6-carboxyhexyl)isothiuronium bromide intermediate.

- **Hydrolysis:** The reaction mixture is cooled, and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is then heated to reflux again to hydrolyze the isothiuronium salt.
- **Purification:** After cooling, the solution is acidified with hydrochloric acid (HCl) to a low pH. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield **7-Mercaptoheptanoic acid**.

3.2. Formation of Self-Assembled Monolayers (SAMs) on Gold The thiol group of 7-MHA spontaneously forms a covalent sulfur-gold bond, leading to a well-ordered monolayer on the surface.



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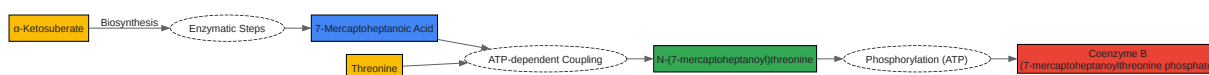
Fig 2. Experimental workflow for SAM formation.

Methodology:

- **Substrate Preparation:** A gold substrate (e.g., gold-coated silicon wafer or glass slide) is thoroughly cleaned to remove organic contaminants. This can be achieved by immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treatment with UV/Ozone. The cleaned substrate is then rinsed with deionized water and ethanol and dried.
- **SAM Formation:** The clean gold substrate is immersed in a dilute solution (typically 1-10 mM) of **7-Mercaptoheptanoic acid** in a high-purity solvent like ethanol. The immersion is carried out for a period of 12 to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.
- **Rinsing and Drying:** After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dried under a stream of inert gas (e.g., nitrogen).

Biological Significance: Role in Coenzyme B Biosynthesis

7-Mercaptoheptanoic acid is the direct precursor to the 7-mercaptoheptanoyl moiety of Coenzyme B (HS-HTP), a cofactor essential for methane metabolism in methanogenic archaea. The biosynthesis pathway involves the coupling of 7-MHA with threonine, followed by phosphorylation.



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Fig 3. Biosynthetic pathway of Coenzyme B.

This pathway highlights the fundamental role of 7-MHA in microbial metabolism, specifically in the terminal step of methane formation where Coenzyme B acts as an electron donor.

Applications in Research and Development

The dual functionality of 7-MHA makes it a valuable tool for surface functionalization and bioconjugation.

- **Biosensors:** SAMs of 7-MHA on gold electrodes create a surface that can be used to immobilize enzymes, antibodies, or other proteins. The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on biomolecules.
- **Nanoparticle Functionalization:** 7-MHA is used to stabilize and functionalize gold nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, while the carboxylic acid provides aqueous solubility and a handle for further conjugation.
- **Drug Delivery:** Functionalized nanoparticles and surfaces using 7-MHA can be explored for targeted drug delivery applications, where the carboxylic acid is used to attach targeting ligands or therapeutic agents.
- **Study of Interfacial Phenomena:** The well-defined nature of 7-MHA SAMs provides an ideal model system for studying protein-surface interactions, electron transfer, and corrosion inhibition at the molecular level.

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